Tramadol N-Oxide

Descripción

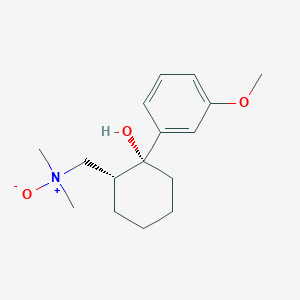

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H25NO3 |

|---|---|

Peso molecular |

279.37 g/mol |

Nombre IUPAC |

1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide |

InChI |

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 |

Clave InChI |

HBXKSXMNNGHBEA-ZBFHGGJFSA-N |

SMILES isomérico |

C[N+](C)(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)[O-] |

SMILES canónico |

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] |

Sinónimos |

2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride RWJ 38705 tramadol N-oxide |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Characterization of Tramadol N Oxide

Laboratory Synthesis Pathways of Tramadol (B15222) N-Oxide

The primary method for synthesizing Tramadol N-Oxide involves the direct oxidation of the tertiary amine group in the tramadol molecule.

The formation of this compound is achieved through controlled oxidation, where the lone pair of electrons on the amine-N is the principal site of oxidant attack. acs.orgnih.govresearchgate.netepfl.ch Several oxidizing agents have been effectively used for this transformation.

A common and well-documented method involves the use of hydrogen peroxide (H₂O₂). google.com In a typical laboratory procedure, tramadol hydrochloride is first converted to its free base form. google.com The free base is then dissolved in an organic solvent, such as methanol (B129727) or isopropanol, and treated with a 30% solution of hydrogen peroxide. google.comgoogleapis.com The reaction can proceed at room temperature over approximately three days or can be accelerated to about one hour with heating. google.com Following the oxidation, any excess hydrogen peroxide is typically neutralized using an agent like platinum on carbon (Pt/C) or platinum dioxide (PtO₂). google.com The final product, this compound, is then isolated and purified, often through recrystallization from a solvent mixture like methylene (B1212753) chloride/ethyl acetate. google.com

Alternative oxidation methods have also been investigated. Studies have shown that ozone (O₃) is a highly effective reagent for this conversion. acs.orgresearchgate.net The reaction with ozone proceeds via an oxygen transfer mechanism, which overwhelmingly favors the formation of this compound, yielding it as the main oxidation product at approximately 90%. acs.orgnih.govresearchgate.net In contrast, oxidation with ferrate (Fe(VI)) tends to favor a different pathway, leading predominantly to N-desmethyl-tramadol. acs.orgnih.govresearchgate.net

Table 1: Comparison of Oxidation Methods for this compound Synthesis

| Oxidizing Agent | Solvent | Typical Conditions | Primary Mechanism | Predominant Product | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Methanol or Isopropanol | Room temp. (~3 days) or heated (~1 hr) | Oxygen Transfer | This compound | google.com |

| Ozone (O₃) | Aqueous | pH 8.0 | Oxygen Transfer | This compound (~90%) | acs.orgnih.govresearchgate.net |

Tramadol possesses two chiral centers, meaning it exists as different stereoisomers. The synthesis of specific enantiomers of this compound requires a stereoselective approach. The established method to produce enantiomerically pure N-oxides involves starting with the corresponding individual enantiomer of tramadol. google.com

The process mirrors the general oxidation reaction. Each resolved enantiomer of tramadol, such as (+)-tramadol or (-)-tramadol (B15223), is treated with an oxidizing agent like hydrogen peroxide under similar conditions as the racemic mixture. google.com This results in the formation of the respective enantiomeric N-oxide, for example, (+)-Tramadol N-Oxide or (-)-Tramadol N-Oxide. google.com This ensures that the stereochemical integrity of the chiral centers is maintained during the N-oxidation process.

Oxidation Reactions for N-Oxide Formation

Preparation of Reference Standards for Research Applications

For analytical and research applications, high-purity, well-characterized reference standards of this compound are essential. axios-research.com These standards are used for method validation, analytical development, and as comparators in metabolic studies. lgcstandards.com

Companies specializing in pharmaceutical reference materials supply this compound, often manufactured under stringent quality management systems such as ISO 17034 and ISO/IEC 17025. lgcstandards.comlgcstandards.com The preparation of these standards involves the synthesis of the compound followed by rigorous purification and characterization to confirm its identity and purity. lgcstandards.comglppharmastandards.com

Each batch of the reference standard is typically accompanied by a comprehensive Certificate of Analysis (CoA). lgcstandards.comglppharmastandards.com This document provides crucial data from various analytical techniques to ensure the quality and reliability of the standard.

Table 2: Analytical Data Typically Provided with this compound Reference Standards

| Analytical Technique | Purpose | Reference |

|---|---|---|

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure of the molecule. | glppharmastandards.com |

| Mass Spectrometry (MS) | Determines the molecular weight and confirms the molecular formula. | glppharmastandards.com |

| HPLC (High-Performance Liquid Chromatography) | Assesses the purity of the compound. | glppharmastandards.com |

| IR (Infrared Spectroscopy) | Identifies functional groups present in the molecule. | glppharmastandards.com |

| Potency by TGA (Thermogravimetric Analysis) | Measures the amount of volatile components to determine potency. | glppharmastandards.com |

| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Provides further confirmation of the carbon skeleton structure. | glppharmastandards.com |

This extensive documentation allows researchers to use the material with confidence for quantitative analysis and other scientific applications. The reference standards are available for purchase in various quantities, such as milligrams or grams, to suit different research needs. lgcstandards.comglppharmastandards.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Tramadol |

| This compound |

| Tramadol hydrochloride |

| Hydrogen peroxide |

| Methanol |

| Isopropanol |

| Methylene chloride |

| Ethyl acetate |

| Platinum on carbon |

| Platinum dioxide |

| Ozone |

| Ferrate |

| N-desmethyl-tramadol |

| (+)-Tramadol |

| (-)-Tramadol |

| (+)-Tramadol N-Oxide |

Metabolic Pathways and Enzymatic Biotransformation of Tramadol N Oxide

In Vivo Metabolic Investigations of Tramadol (B15222) N-Oxide in Animal Models

Metabolite Profiling in Biological Fluids and Tissues

The in vivo metabolism of Tramadol N-oxide (TNO) has been investigated through the analysis of urine samples. Following oral administration in mice, unchanged TNO, tramadol, and numerous metabolites have been identified. researchgate.nettandfonline.comnih.gov In one study, after a single oral dose of TNO to mice, unchanged TNO accounted for up to 42% of the initial drug sample in urine, alongside tramadol and 23 other metabolites. researchgate.netnih.gov This indicates that a significant portion of TNO is excreted without being metabolized, while the remainder undergoes extensive biotransformation. researchgate.netnih.gov

The metabolic pathways for TNO include N-oxide reduction, O-demethylation, N-demethylation, cyclohexyloxidation, dehydration, and glucuronidation. researchgate.nettandfonline.comnih.govtandfonline.com The reduction of TNO back to tramadol is a key pathway. researchgate.nettandfonline.comnih.gov Subsequent metabolism of the newly formed tramadol and the remaining TNO leads to a variety of phase I and phase II metabolites. researchgate.nettandfonline.comnih.gov

In vitro studies using hepatic S9 fractions from mice, rats, and humans have shown that TNO is substantially metabolized in all three species. researchgate.netnih.gov Unchanged TNO represented 60%, 24%, and 26% of the initial sample in mouse, rat, and human liver preparations, respectively. researchgate.netnih.gov This suggests significant interspecies differences in the rate of TNO metabolism. researchgate.netnih.gov The primary phase I reactions observed were N-oxide reduction, O-demethylation, N-demethylation, and cyclohexylhydroxylation. researchgate.netnih.gov

The profiling of tramadol metabolites in human urine has identified 23 metabolites, including 11 phase I metabolites and 12 conjugates (seven glucuronides and five sulfates). researchgate.net While this study focused on tramadol administration, the identified metabolites, such as O-desmethyl-tramadol (M1) and N-desmethyl-tramadol (M2), are also products of TNO metabolism following its conversion to tramadol. researchgate.netresearchgate.net

Simultaneous quantification of tramadol and its metabolites has been performed in various biological fluids and tissues, including plasma, urine, amniotic fluid, and brain tissue in several species. spandidos-publications.comspandidos-publications.com

Table 1: In Vivo Metabolites of this compound in Mice Urine

| Compound | Percentage of Initial Dose |

|---|---|

| Unchanged this compound | ≤42% |

| Tramadol and 23 other metabolites | Remainder |

Data from a study involving a single 300 mg/kg oral dose. researchgate.netnih.gov

Table 2: In Vitro Metabolism of this compound in Hepatic S9 Fractions

| Species | Unchanged this compound (%) |

|---|---|

| Mouse | 60% |

| Rat | 24% |

| Human | 26% |

Data reflects the percentage of the initial TNO sample remaining after incubation. researchgate.netnih.gov

Kinetic Studies of Metabolic Conversion to Tramadol

This compound is considered a prodrug, exerting its analgesic effect after being metabolically converted to tramadol. researchgate.netnih.govnih.gov The conversion of TNO to tramadol is a critical step for its pharmacological activity. nih.gov

In vivo studies have demonstrated that after oral administration of TNO, significant amounts of tramadol are found in the plasma. nih.gov The plasma levels of tramadol were observed to be the same following equal oral doses of either TNO or tramadol, suggesting a rapid and nearly complete conversion of TNO to tramadol. nih.gov Interestingly, TNO was not readily metabolized to tramadol in rat hepatic S9 fractions (less than 2%), which has led to the hypothesis that this conversion may primarily occur in the gastrointestinal tract. nih.gov

In vitro kinetic studies using hepatic S9 fractions from mice, rats, and humans showed that the metabolism of TNO to tramadol via N-oxide reduction was more significant in rats and humans than in mice. researchgate.netnih.gov

The kinetics of tramadol itself, following its formation from TNO, can be described by a 2-compartmental model. researchgate.net After a single oral dose of 100mg of tramadol, the half-life is approximately 5.1 hours for tramadol and 9 hours for its active metabolite, O-desmethyl-tramadol (M1). researchgate.net

Enzymatic Mechanisms of this compound Formation from Tramadol

The formation of this compound from its parent compound, tramadol, is a recognized metabolic pathway. researchgate.nettandfonline.comnih.govresearchgate.net This N-oxidation reaction is a phase I metabolic process. researchgate.nettandfonline.comnih.gov

In vitro studies using human liver microsomes have identified this compound as a metabolite of tramadol. researchgate.netresearchgate.net When tramadol was incubated with human liver microsomes in the presence of an NADPH-generating system, this compound (referred to as M31 in one study) was among the eight metabolites profiled. researchgate.netresearchgate.net

The formation of N-oxides from tertiary amines like tramadol is a known metabolic route. mdpi.comsemanticscholar.org This process involves the oxidation of the nitrogen atom in the dimethylamino group of the tramadol molecule. nih.govresearchgate.net An oxygen transfer mechanism is proposed to explain the formation of this compound. nih.govresearchgate.net

Role of Cytochrome P450 Isoforms in Tramadol N-Oxidation

The N-demethylation of tramadol to N-desmethyl-tramadol (M2) is catalyzed by CYP3A4 and CYP2B6. tandfonline.comdrugbank.comnih.gov The O-demethylation to the active metabolite O-desmethyl-tramadol (M1) is primarily carried out by CYP2D6. tandfonline.comdrugbank.comnih.govucalgary.ca

Although specific studies focusing solely on the CYP isoforms responsible for the N-oxidation of tramadol to this compound are less common, the broader literature on drug metabolism indicates that while CYP enzymes can catalyze N-oxidation, flavin-containing monooxygenases (FMOs) are also major contributors to the N-oxidation of tertiary amines. mdpi.comsemanticscholar.org However, within the context of tramadol metabolism by CYPs, it is understood that these enzymes catalyze a range of oxidative reactions, including N-oxidation. drugbank.comnih.gov The formation of this compound has been observed in studies utilizing human liver microsomes, which contain a full complement of CYP enzymes. researchgate.netresearchgate.net

Table 3: Major Cytochrome P450 Isoforms Involved in Tramadol Metabolism

| Metabolite | Primary CYP Isoform(s) |

|---|---|

| O-desmethyl-tramadol (M1) | CYP2D6 |

| N-desmethyl-tramadol (M2) | CYP2B6, CYP3A4 |

This table summarizes the primary enzymes for the main demethylation pathways. tandfonline.comdrugbank.comnih.gov

Pharmacological Characterization of Tramadol N Oxide in Preclinical Models

Prodrug Mechanisms and Conversion to Tramadol (B15222)

Tramadol N-oxide is considered a prodrug, meaning it is biologically inactive and requires metabolic conversion to an active form to exert its pharmacological effects. researchgate.netresearchgate.netnih.gov The primary active compound it converts to is tramadol. researchgate.netnih.gov

Studies in mice have shown that following oral administration of this compound, significant levels of tramadol are detected in the plasma. nih.gov In fact, the plasma concentrations of tramadol were found to be the same after equal oral doses of either this compound or tramadol itself, suggesting a rapid and nearly complete conversion of the prodrug. nih.gov This conversion is a critical step for the analgesic activity observed after this compound administration. researchgate.netnih.gov

The metabolic process responsible for this conversion is the reduction of the N-oxide back to the tertiary amine of tramadol. researchgate.netnih.gov While the liver is a primary site for drug metabolism, in vitro studies using rat hepatic S9 fractions showed that this compound was not readily metabolized to tramadol in this system, with less than 2% conversion observed. nih.gov This finding suggests that the primary site of conversion may not be the liver but potentially the gastrointestinal tract. nih.gov Further investigations in mice, rats, and humans using hepatic S9 fractions revealed that while this compound is substantially metabolized, the reduction to tramadol was more significant in rats and humans than in mice. researchgate.netnih.gov

The metabolism of this compound involves several phase I reactions, including N-oxide reduction, O-demethylation, N-demethylation, and cyclohexylhydroxylation. researchgate.net The conversion to tramadol is a key initial step that then allows for further metabolism into other active and inactive metabolites. researchgate.netresearchgate.net For instance, once tramadol is formed, it can undergo O-demethylation to produce O-desmethyltramadol (M1), a potent analgesic metabolite, or N-demethylation to form N-desmethyltramadol (M2). drugbank.compharmgkb.org

Pharmacodynamic Studies of this compound in Animal Models

The pharmacodynamic effects of this compound have been primarily investigated in animal models to elucidate its analgesic properties and underlying mechanisms of action. These studies have been crucial in understanding its potential therapeutic role.

Antinociceptive Effects and Potency Comparisons with Tramadol

Preclinical studies have consistently demonstrated that this compound produces dose-related antinociceptive effects in various animal models of pain. researchgate.netnih.gov In mice, this compound has shown efficacy in the abdominal irritant test, the hot-plate test (at both 48°C and 55°C), and the tail-flick test. nih.gov Similarly, in rats, it has been found to be antinociceptive in the 51°C hot-plate test in both males and females. nih.gov

A notable characteristic of the antinociceptive effect of this compound is its extended duration of action, which can last for 4 to 5 hours. nih.govgoogle.com This prolonged effect is attributed to its nature as a prodrug, where the gradual conversion to tramadol maintains therapeutic plasma concentrations for a longer period compared to the rapid peak and decline seen with direct tramadol administration. researchgate.net

When comparing the potency, the analgesic effect of tramadol is estimated to be about 10% of that of morphine when administered parenterally. researchgate.net The active metabolite of tramadol, O-desmethyltramadol (M1), is significantly more potent than the parent compound in animal models, being up to 6 times more potent in producing analgesia. drugbank.comwps.ac.nz Since this compound's effects are mediated through its conversion to tramadol, its potency is intrinsically linked to the efficiency of this conversion and the subsequent metabolism to active metabolites like M1. researchgate.netnih.gov

Table 1: Antinociceptive Effects of this compound in Mice

| Test | ED₅₀ (mg/kg, p.o.) |

|---|---|

| Abdominal Irritant | 15.5 nih.gov |

| 48°C Hot-Plate | 84.7 nih.gov |

| 55°C Hot-Plate | 316.4 nih.gov |

| Tail-Flick | 138.2 nih.gov |

Mechanistic Investigations at Receptor and Neurotransmitter Systems (excluding clinical human effects)

The analgesic effects of tramadol, the active product of this compound, are mediated through a dual mechanism of action involving both opioid and non-opioid pathways. drugbank.comusdoj.gov Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are agonists at the µ-opioid receptor. drugbank.compharmgkb.org However, tramadol itself has a weak affinity for this receptor. drugbank.com The M1 metabolite, on the other hand, exhibits a significantly higher affinity for µ-opioid receptors. pharmgkb.org

In contrast to its active metabolites, this compound itself has negligible affinity for µ, δ, or κ opioid receptors. nih.gov This lack of direct receptor interaction further supports its role as a prodrug. researchgate.netnih.gov

Some research also suggests the involvement of the nitric oxide (NO) pathway in tramadol's analgesic activity. journalagent.comresearchgate.net Studies in rats with neuropathic pain have shown that inhibitors of nitric oxide synthase can decrease the antinociceptive effects of tramadol. journalagent.com Additionally, tramadol has been found to interact with other receptor systems, including NMDA receptors, which may contribute to its analgesic properties at higher concentrations. cabidigitallibrary.org

Modulation of Monoamine Reuptake by Metabolized Tramadol

A key component of tramadol's pharmacological profile, and by extension that of its prodrug this compound, is the modulation of monoamine neurotransmitters. drugbank.comusdoj.gov Once this compound is converted to tramadol, the resulting tramadol inhibits the neuronal reuptake of both norepinephrine (B1679862) and serotonin (B10506). nih.govusdoj.gov

This inhibition of monoamine reuptake enhances the activity of descending pain-inhibitory pathways in the central nervous system. nih.gov The parent compound, tramadol, is primarily responsible for this action. usdoj.gov It's important to note that this compound itself is essentially devoid of norepinephrine or serotonin neuronal reuptake inhibitory activity. nih.gov

The dual mechanism of µ-opioid receptor agonism (primarily through the M1 metabolite) and monoamine reuptake inhibition (by the parent tramadol) results in a synergistic analgesic effect. drugbank.com This multifaceted action allows tramadol to be effective in various types of pain. nih.gov

Stereoselective Pharmacological Aspects of this compound and its Products

Tramadol is a chiral molecule and is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol (B15223). pharmgkb.org These enantiomers, along with their metabolites, exhibit stereoselective pharmacology, meaning they have different pharmacological activities. drugbank.comnih.gov

The (+)-enantiomer of tramadol is a more potent agonist of the µ-opioid receptor and preferentially inhibits the reuptake of serotonin. drugbank.comscielo.br Its primary metabolite, (+)-O-desmethyltramadol (M1), is a particularly potent µ-opioid agonist. drugbank.com

The metabolism of tramadol is also stereoselective. The O-demethylation to M1, catalyzed by the enzyme CYP2D6, and the N-demethylation to M2, catalyzed by CYP2B6 and CYP3A4, both show stereoselectivity. researchgate.netnih.gov For instance, in vitro studies with human liver microsomes have shown that the O-demethylation of (-)-tramadol occurs at a higher velocity than that of (+)-tramadol. researchgate.net N-demethylation also demonstrates stereoselectivity, with a preference for the (+)-enantiomer. researchgate.net

Table 2: Stereoselective Actions of Tramadol Enantiomers and Metabolites

| Compound | Primary Mechanism of Action |

|---|---|

| (+)-Tramadol | µ-opioid receptor agonist, Serotonin reuptake inhibitor drugbank.comnih.gov |

| (-)-Tramadol | Norepinephrine reuptake inhibitor drugbank.comnih.gov |

| (+)-O-desmethyltramadol (M1) | Potent µ-opioid receptor agonist drugbank.com |

Structure Activity Relationship Sar Studies of Tramadol N Oxide and Analogs

Influence of N-Oxidation on Pharmacological Activity and Binding Affinity

The process of N-oxidation, which converts the tertiary amine in tramadol (B15222) to an N-oxide, has a profound impact on its direct pharmacological activity. Generally, the N-oxides of centrally acting analgesics exhibit minimal intrinsic analgesic activity, and Tramadol N-Oxide (T-N-O) follows this trend. nih.gov Research shows that T-N-O has a negligible affinity for opioid receptors. nih.gov Specifically, its binding affinity for the µ-opioid receptor is very low, with a reported inhibitor constant (Kᵢ) of 38.5 µM. nih.gov Its affinity for δ- and κ-opioid receptors is even weaker, with Kᵢ values greater than 100 µM. nih.gov

Furthermore, in stark contrast to its parent compound, tramadol, T-N-O is virtually devoid of any activity related to the inhibition of norepinephrine (B1679862) or serotonin (B10506) reuptake, with Kᵢ values for both transporters also exceeding 100 µM. nih.gov The lack of significant pharmacological activity is attributed to the N-oxidation masking the potential cationic charge of the amine. This charge is considered a key pharmacophoric element required for ionic interactions with target receptors, and its absence abolishes the molecule's ability to bind effectively. wikipedia.orgpharmgkb.org

Despite its lack of in vitro activity, studies in animal models have surprisingly shown that T-N-O produces a dose-related and long-lasting antinociceptive effect when administered in vivo. nih.govresearchgate.net This effect is not due to the direct action of the N-oxide but rather its function as a prodrug. nih.gov After administration, T-N-O is rapidly and almost completely converted back to its parent compound, tramadol. nih.gov This metabolic reduction is thought to occur primarily in the gastrointestinal tract, as T-N-O is not readily metabolized to tramadol in liver S9 fractions. nih.govnih.gov This prodrug mechanism could potentially offer a more extended duration of action compared to administering tramadol itself. nih.govnih.gov

Comparative SAR with Parent Tramadol and Other Metabolites (e.g., O-desmethyltramadol)

The structure-activity relationship of this compound is best understood when compared to its parent compound, tramadol, and its principal active metabolite, O-desmethyltramadol (M1). These three compounds exhibit vastly different pharmacological profiles, highlighting the critical roles of the N,N-dimethylamino and the O-methyl groups.

Tramadol itself is a racemic mixture that displays a dual mechanism of action: it has a weak affinity for the µ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine. pharmgkb.orgnih.gov Its opioid activity is modest, with reported Kᵢ values for the human µ-opioid receptor ranging from 2.1 to 2.4 µM. nih.govnih.gov

The major active metabolite, O-desmethyltramadol (M1), is formed through the O-demethylation of tramadol. This structural change dramatically increases its affinity for the µ-opioid receptor, making it the primary contributor to tramadol's opioid-mediated analgesic effects. pharmgkb.orgnih.gov The (+)-enantiomer of M1 shows a particularly high affinity for the human µ-opioid receptor, with a Kᵢ value of 3.4 nM, making it significantly more potent than the parent drug. nih.govfrontiersin.org Unlike tramadol, however, the M1 metabolite is reported to be inactive as a serotonin reuptake inhibitor. researchgate.net

This compound, as established previously, has negligible affinity for both µ-opioid receptors and monoamine transporters. nih.gov The N-oxidation effectively nullifies the two mechanisms of action that define the parent compound's activity.

The following interactive table provides a comparative summary of the binding affinities for these three compounds.

| Compound | µ-Opioid Receptor Affinity (Kᵢ) | Norepinephrine Transporter (NET) Inhibition (Kᵢ) | Serotonin Transporter (SERT) Inhibition (Kᵢ) |

|---|---|---|---|

| This compound | 38.5 µM nih.gov | >100 µM nih.gov | >100 µM nih.gov |

| Tramadol | ~2.1 - 2.4 µM nih.govnih.gov | ~0.79 µM nih.govnih.gov | ~0.99 µM nih.govnih.gov |

| O-desmethyltramadol (M1) | ~0.0034 µM ((+)-M1) pharmgkb.orgnih.gov | Inactive researchgate.net | Inactive researchgate.net |

This comparison clearly demonstrates that N-oxidation removes the intrinsic activity of the tramadol structure, while O-demethylation significantly enhances its opioid receptor affinity at the cost of its monoamine reuptake inhibition.

Environmental Occurrence and Transformation of Tramadol N Oxide

Formation of Tramadol (B15222) N-Oxide as a Transformation Product in Wastewater

Tramadol N-oxide is primarily formed in wastewater treatment plants (WWTPs) during advanced oxidation processes (AOPs) designed to remove micropollutants. researchgate.netbg.ac.rs Ozonation, a common AOP, is particularly effective at transforming tertiary amine compounds like tramadol into their corresponding N-oxides. researchgate.netbg.ac.rsresearchgate.net The lone electron pair on the amine nitrogen of the tramadol molecule is the principal site of attack for oxidants like ozone. researchgate.netacs.orgepfl.chnih.gov

The reaction with ozone predominantly follows an oxygen transfer mechanism, which leads to the formation of this compound as the main oxidation product, accounting for approximately 90% of the initial transformation. researchgate.netacs.orgepfl.ch While biodegradation and photolytic processes can also lead to the transformation of tramadol, N-oxidation is considered a minor pathway under these conditions compared to processes like N-demethylation. nih.govnih.gov For instance, during photodegradation and biodegradation experiments, the generation of N-oxides from tramadol peaked at 8.4-12.8% and less than 4%, respectively. nih.gov In contrast, ozonation of tramadol in wastewater readily produces this compound. researchgate.net Studies have also noted its formation during UV-chlorine treatment processes. researchgate.net

Degradation Pathways and Kinetics under Environmental Conditions

Once formed, this compound can undergo further degradation through various environmental and engineered processes. It is generally found to be stable under solar photolysis and aerobic biodegradation conditions. nih.gov However, specific advanced oxidation processes can effectively degrade it.

One studied pathway is photocatalytic degradation using titanium dioxide (TiO2). In these experiments, the complete disappearance of this compound has been observed. nih.govresearchgate.net The degradation rate is influenced by pH, with an increasing trend in photocatalytic degradation kinetics observed in alkaline solutions at a pH of 10. nih.govresearchgate.net During this process, the organic nitrogen within the this compound molecule is primarily released as nitrate (B79036) (NO3-). nih.govresearchgate.net The degradation rate is typically faster in pure water compared to treated wastewater, as organic and inorganic constituents in wastewater can act as scavengers for the highly reactive hydroxyl radicals (HO•) that drive the photocatalytic process. nih.govresearchgate.net

While ozonation of tramadol produces this compound, the N-oxide itself is not inert to further ozone attack, especially at higher ozone concentrations. researchgate.netnih.gov Studies have shown that this compound degrades during ozonation in both pure and wastewater, leading to a complex array of subsequent transformation products (TPs). researchgate.netnih.gov

Research using high-resolution mass spectrometry has identified numerous TPs formed from the ozonation of this compound. In one study, 13 new transformation products were detected. bg.ac.rsnih.gov These products result from reactions such as the addition of one to three oxygen atoms or the removal of various chemical moieties including C, -CH2, C2H2, and C3H6 from the parent molecule. bg.ac.rsresearchgate.netnih.gov

The formation of these by-products is influenced by water quality. In pure water, TPs resulting from a direct reaction with ozone are more abundant. researchgate.netau.dk Conversely, in effluent wastewater, which has a higher concentration of dissolved organic carbon (DOC), more ozone is converted into hydroxyl radicals, leading to a higher abundance of TPs formed through radical reactions. researchgate.netau.dk This highlights the importance of studying these transformation pathways in realistic water matrices. researchgate.netau.dk

Below is a table of ozonation transformation products of this compound identified in a study conducted in deionized water.

| Product Abbreviation | Proposed Empirical Formula | Reaction Pathway |

|---|---|---|

| TN_327a | C16H22NO5 | +3O, -H2, -C |

| TN_327b | C17H26NO5 | +3O, -H2 |

| TN_313 | C16H24NO4 | +2O, -H2 |

| TN_311 | C16H22NO4 | +2O, -2H2 |

| TN_297 | C15H20NO4 | +2O, -CH4, -H2 |

| TN_295 | C16H22NO3 | +O, -H2 |

| TN_283 | C15H22NO3 | +O, -CH2 |

| TN_281 | C15H20NO3 | +O, -CH4 |

| TN_269 | C14H20NO3 | +O, -C2H4 |

| TN_267 | C15H22NO2 | -O, -CH2 |

| TN_255 | C14H22NO2 | -O, -C2H4 |

| TN_253 | C14H20NO2 | -O, -C2H6 |

| TN_241 | C13H16NO2 | -O, -C3H6, -H2 |

The degradation of this compound is governed by different oxidative mechanisms depending on the treatment process. The two primary pathways involve direct reactions with an oxidant like ozone and indirect reactions mediated by free radicals, such as hydroxyl radicals (HO•). researchgate.netnih.gov

In the ozonation of this compound, quenching experiments—which use chemicals to stop specific reactions—have helped to distinguish between these pathways. These experiments suggest that most of the transformation products (eight out of thirteen identified in one study) originate from the direct reaction with ozone. bg.ac.rsresearchgate.netnih.gov A smaller number of products (three in the same study) were found to result from reactions with hydroxyl radicals. bg.ac.rsresearchgate.netnih.gov

The formation of this compound from its parent compound, tramadol, via ozone is primarily an oxygen transfer mechanism. researchgate.netacs.orgnih.gov In contrast, other oxidation mechanisms, such as a one-electron transfer, can lead to the formation of N-centered radical cation intermediates, which result in different products like N-desmethyl-tramadol. researchgate.netacs.orgnih.gov

In photocatalytic degradation, scavenging experiments have confirmed the crucial role of hydroxyl radicals (HO•) in the degradation pathways for this compound. nih.govresearchgate.net These pathways predominantly involve hydroxylation and the further oxidation of the parent compound. nih.govresearchgate.net

Ozonation-Induced Transformations and By-Product Identification

Analytical Detection in Environmental Samples

The detection and quantification of this compound and its parent compound in complex environmental samples, such as wastewater, require sophisticated and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique. nih.gov

Specifically, high-resolution mass spectrometry (HR-LC-MS) is used to identify unknown transformation products, providing exact mass measurements that allow for the proposal of empirical chemical formulas. bg.ac.rsresearchgate.netnih.govnih.gov Analytical procedures often involve an extraction step to isolate and concentrate the target compounds from the sample matrix. Solid-phase extraction (SPE) with specific cartridges, such as mixed-mode cation exchange (MCX) cartridges, is a common method for sample preparation before analysis. mdpi.com

For identifying metabolites in biological and environmental samples, liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful tool, providing structural information for reliable identification. nih.gov Other techniques that have been developed for tramadol and could be adapted or applied for its metabolites include methods based on gas chromatography-mass spectrometry (GC-MS) and various electrochemical sensors. srce.hriapchem.org The development of enantioselective methods is also important, as different enantiomers (mirror-image isomers) of a chiral compound like tramadol and its metabolites can have different biological activities and fates. mdpi.com An enantioselective liquid chromatography method has been validated for quantifying the enantiomers of tramadol and its main metabolites in wastewater. mdpi.com

Mechanistic Toxicological Investigations of Tramadol N Oxide in Vitro and Animal Studies

Investigation of Specific Organ Toxicity Mechanisms in Animal Models (excluding safety profiles)

A comprehensive search of scientific databases yields no specific studies on the organ toxicity mechanisms of Tramadol (B15222) N-Oxide in animal models. The existing body of research on tramadol-related toxicity focuses almost exclusively on the parent drug, tramadol, and its primary active metabolite, O-desmethyltramadol.

Oxidative Stress Induction and Biomarker Analysis

There is a notable absence of published studies investigating the direct effects of Tramadol N-Oxide on oxidative stress induction and associated biomarkers in animal models. While extensive research has demonstrated that tramadol administration can lead to oxidative stress in various organs, evidenced by alterations in biomarkers, this has not been specifically evaluated for this compound. researchgate.netekb.eg

For context, studies on tramadol have reported the following changes in oxidative stress biomarkers in animal models:

| Biomarker | Effect Observed with Tramadol Administration | Organ/Tissue | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Increased levels | Brain, Testis | longdom.org |

| Nitric Oxide (NO) | Increased levels | Cerebrum, Testis | longdom.orgresearchgate.net |

| Superoxide Dismutase (SOD) | Decreased activity | Brain, Testis | longdom.org |

| Catalase (CAT) | Decreased activity | Brain | |

| Glutathione (GSH) | Decreased levels | Brain, Testis | longdom.org |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Increased levels | Brain |

It is critical to reiterate that these findings pertain to tramadol and not this compound. The role, if any, of this compound in inducing these effects remains uninvestigated.

Neurological Effects in Animal Models (e.g., seizure mechanisms)

The scientific literature lacks studies specifically designed to investigate the neurological effects and seizure mechanisms directly associated with this compound administration in animal models. The neurotoxicity of tramadol, particularly its propensity to induce seizures, has been a subject of considerable research. ekb.egnih.govresearchgate.net These studies have explored the role of various neurotransmitter systems in tramadol-induced seizures. However, the contribution of this compound to these neurological effects has not been elucidated. Given that this compound is rapidly converted to tramadol in vivo, any neurological effects observed following its administration would likely be attributed to the parent compound. nih.gov

In Vitro Toxicological Characterization (e.g., cellular assays)

Direct in vitro toxicological characterization of this compound using cellular assays is exceptionally limited. One study involving the photocatalytic degradation of tramadol metabolites assessed the ecotoxicity of this compound using the Microtox® bioassay, which utilizes the bioluminescent bacterium Vibrio fischeri. The study provided data on the toxicity of the compound in this specific non-mammalian system but does not offer insights into its effects on human or other mammalian cells.

A Safety Data Sheet for this compound classifies it as a toxic solid for oral, dermal, and inhalation routes of exposure, and indicates specific target organ toxicity from a single exposure, causing narcotic effects. lgcstandards.com However, this is a general hazard classification and does not provide detailed mechanistic data from cellular assays.

In contrast, in vitro studies on tramadol have been conducted on various cell lines, including neuronal cells, to investigate mechanisms of neurotoxicity. researchgate.net For instance, research on the PC-12 cell line, a model for neuronal cells, has shown that tramadol can increase the production of reactive oxygen species (ROS) and induce apoptosis. researchgate.net

| Compound | Assay/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| This compound | Microtox® bioassay (Vibrio fischeri) | Demonstrated ecotoxicity, which decreased with photocatalytic degradation. | mdpi.com |

| Tramadol | PC-12 cells | Increased Reactive Oxygen Species (ROS) and Annexin V levels (apoptosis marker). | researchgate.net |

The lack of specific in vitro toxicological data for this compound in mammalian cellular systems represents a significant knowledge gap.

Future Directions and Research Gaps

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

The structural confirmation of Tramadol (B15222) N-Oxide and its subsequent metabolites can be challenging due to their complex molecular structures. While mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), have been instrumental, they often yield limited information, with a single prominent peak representing the amine-containing residue. researchgate.netnih.govresearchgate.net This can make definitive structural determination misleading. researchgate.netnih.govresearchgate.net

Future research should focus on the application of advanced spectroscopic and computational methods to overcome these limitations. High-resolution mass spectrometry (HR-MS) combined with chemical derivatization has shown promise in providing more informative mass spectra for tramadol and its derivatives. researchgate.netnih.govresearchgate.net Further exploration of derivatization strategies could significantly enhance the structural elucidation of Tramadol N-Oxide and its various metabolic products. Additionally, the integration of computational chemistry could aid in predicting fragmentation patterns and confirming proposed structures. Other advanced analytical techniques that could be employed include X-ray crystallography and various nuclear magnetic resonance (NMR) spectroscopy methods. acs.org

Further Elucidation of Species-Specific Metabolic Differences

Studies have revealed notable species-specific differences in the metabolism of this compound. researchgate.netnih.gov For instance, the reduction of this compound back to tramadol is more significant in rats and humans compared to mice. researchgate.netnih.gov While research has identified the major metabolic pathways, including N-oxide reduction, O-demethylation, N-demethylation, and cyclohexylhydroxylation, the quantitative differences in metabolite formation across various species require more in-depth investigation. researchgate.netnih.govnih.gov

A comprehensive understanding of these species-specific metabolic profiles is crucial for the accurate interpretation of preclinical toxicology studies and for extrapolating animal data to humans. Future research should involve comparative metabolic studies in a wider range of species, including those used in preclinical safety assessments. Such studies would provide valuable insights into the enzymes responsible for these metabolic transformations and their polymorphic variations.

Investigation of Novel Analytical Platforms for Enhanced Detection

The development of sensitive and selective analytical methods is paramount for the accurate quantification of this compound in biological and environmental matrices. While existing methods like liquid chromatography-mass spectrometry (LC-MS) are effective, there is a continuous need for novel platforms that offer enhanced performance characteristics such as lower limits of detection, higher throughput, and portability. helsinki.fi

Recent advancements in electrochemical sensors utilizing nanomaterials have shown significant potential for the detection of tramadol. abechem.comresearchgate.netmdpi.comnih.gov These sensors, often incorporating materials like graphene, carbon nanotubes, and various metal oxide nanoparticles, offer high sensitivity and selectivity. abechem.comresearchgate.netnih.gov Future research should focus on adapting and optimizing these novel analytical platforms specifically for the detection of this compound. This could involve the development of molecularly imprinted polymers or specific antibodies to create highly selective recognition elements for the N-oxide metabolite.

Interactive Table: Comparison of Analytical Platforms for Tramadol Detection

| Analytical Technique | Common Modifiers/Materials | Limit of Detection (LOD) | Reference |

| Voltammetry | 1-methyl-3-butyl imidazolium (B1220033) bromide/praseodymium hydroxide-graphene quantum dots nanocomposite | 3.0×10⁻⁹ mol L⁻¹ | abechem.com |

| Voltammetry | Antimony oxide nanoparticles and multiwalled carbon nanotubes | 9.5 × 10⁻⁹ M | researchgate.net |

| Differential Pulse Voltammetry | UiO-66-NH₂ metal-organic framework/G3-PAMAM dendrimer nanocomposite | 0.2 μM | mdpi.com |

| Voltammetry | Graphene oxide and multiwalled carbon nanotubes composites | 1.50×10⁻¹⁰ M | nih.gov |

Comprehensive Mechanistic Studies on Long-Term Preclinical Exposure

The long-term effects of exposure to tramadol and its metabolites, including this compound, are not yet fully understood. nih.gov Preclinical studies have indicated that chronic tramadol administration can lead to various effects, including neurodegenerative changes and alterations in protein expression in the brain. tandfonline.com However, the specific contribution of this compound to these long-term outcomes remains to be elucidated.

Future research should include comprehensive mechanistic studies designed to investigate the effects of prolonged preclinical exposure to this compound. These studies should utilize metabolomics and other "omics" technologies to identify potential biomarkers of toxicity and to unravel the underlying molecular mechanisms. nih.gov Investigating the impact of this compound on various organ systems and its potential for inducing oxidative stress, inflammation, or apoptosis will be crucial for a thorough risk assessment. nih.govresearchgate.net

Exploration of Environmental Remediation Strategies for N-Oxide Contaminants

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. journalcjast.com As a metabolite of a widely used analgesic, this compound has the potential to enter aquatic and terrestrial ecosystems through various pathways. The environmental fate and potential ecotoxicity of N-oxide contaminants are areas that warrant further investigation.

Future research should focus on exploring effective environmental remediation strategies for N-oxide compounds. This could involve investigating the efficacy of conventional wastewater treatment processes in removing this compound and exploring advanced oxidation processes, bioremediation, and nanoremediation techniques. journalcjast.comresearchgate.netrsc.orgtandfonline.com The use of nanomaterials, such as nanoscale zero-valent iron (nZVI), has shown promise for the remediation of various organic and inorganic pollutants and could be a viable option for degrading N-oxide contaminants. rsc.orgtandfonline.com Understanding the environmental persistence and transformation of this compound is essential for developing strategies to mitigate its potential environmental impact.

Q & A

Q. What in vitro models best replicate TNO’s blood-brain barrier (BBB) permeability for neuropharmacological studies?

- Answer : Immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) with TEER >200 Ω·cm² model BBB transport. TNO’s logP (1.35) predicts moderate passive diffusion, but active transport via P-glycoprotein efflux requires validation using inhibitors like verapamil .

Key Considerations for Researchers

- Experimental Design : Use species-specific hepatic models for metabolic studies and validate analytical methods with certified reference materials.

- Data Interpretation : Account for TNO’s dual opioid/SNRI mechanisms and stability limitations in longitudinal studies.

- Innovative Methods : Adopt flow chemistry for scalable synthesis and PSM for clinical data analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.